molecular formula C10H12BrNO B1341753 2-(4-Bromophenyl)-2-methylpropanamide CAS No. 850144-81-9

2-(4-Bromophenyl)-2-methylpropanamide

Cat. No. B1341753
M. Wt: 242.11 g/mol
InChI Key: MNLVTOOFPHQBHB-UHFFFAOYSA-N
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Patent
US07563906B2

Procedure details

Potassium trimethylsilanolate (purity: 90%)(250 g, 1,800 mmol) was added at room temperature to a solution of 100 g (450 mmol) of 1-bromo-4-(1-cyano-1-methylethyl)benzene (referential compound 1-1) in 1,000 ml of toluene with stirring in an argon stream and the mixture was stirred for 4.5 hours under a condition of heating to reflux. After the reaction was finished, the reaction solution was cooled down to room temperature and 500 ml of water was dropped thereinto. The mixed solution was stirred for 25 minutes at room temperature and the resulting solid was filtered off and washed with 400 ml of water to give 99 g of the title compound as white powder (yield: 92%).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O-].[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([C:17]#[N:18])([CH3:16])[CH3:15])=[CH:10][CH:9]=1.[OH2:19]>C1(C)C=CC=CC=1>[NH2:18][C:17]([C:14]([C:11]1[CH:10]=[CH:9][C:8]([Br:7])=[CH:13][CH:12]=1)([CH3:16])[CH3:15])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring in an argon stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4.5 hours under a condition
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
of heating to reflux
STIRRING
Type
STIRRING
Details
The mixed solution was stirred for 25 minutes at room temperature
Duration
25 min
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off
WASH
Type
WASH
Details
washed with 400 ml of water

Outcomes

Product
Name
Type
product
Smiles
NC(=O)C(C)(C)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 99 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.